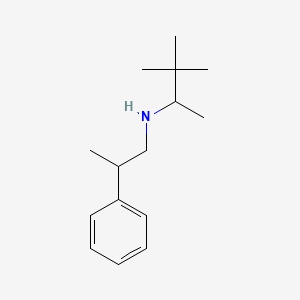
(3,3-Dimethylbutan-2-yl)(2-phenylpropyl)amine
Vue d'ensemble
Description
(3,3-Dimethylbutan-2-yl)(2-phenylpropyl)amine, also known as DMPPA, is an organic compound that is extensively used in scientific research. It is a versatile compound that has a wide range of applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthesis of Organic Compounds
- The synthesis of allenic diamines via the Stevens rearrangement of ammonium salts shows the reactivity of 3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, highlighting the formation of allenic aminoketones through a specific rearrangement process (Manukyan, 2015).
- Enantioselective olefin epoxidation using novel biphenyl and binaphthyl azepines and azepinium salts derived from (S)- and (R)-3,3-dimethylbutan-2-amine has been explored, showcasing the potential of these compounds as effective catalysts (Vachon et al., 2006).
Catalysis and Reaction Mechanisms
- The generation and rearrangements of ylides from tertiary amines and α‐Diazo ketones demonstrate the catalytic activity of specific complexes, suggesting a method for generating nitrogen ylides from diazo carbonyls (Zotto et al., 2000).
- Nickel complexes of a pincer NN2 ligand have been shown to activate carbon-chloride bonds, leading to selective carbon-carbon bond formation, a process which underscores the versatility of nickel in catalyzing reactions involving alkyl halides (Csók et al., 2008).
Structural and Functional Implications
- The study on the loss of ammonia from phenylalkyl amines contributes to the understanding of fragmentation patterns in mass spectrometry, offering insights into the structural analysis of related compounds (Lightner et al., 1970).
- Enantioselective olefin epoxidation using novel doubly bridged biphenyl azepines as catalysts further elaborates on the application of specific amines in catalyzing enantioselective reactions, focusing on the influence of exocyclic side chains on catalytic activity (Novikov et al., 2007).
Propriétés
IUPAC Name |
3,3-dimethyl-N-(2-phenylpropyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-12(14-9-7-6-8-10-14)11-16-13(2)15(3,4)5/h6-10,12-13,16H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDBSQJDXOGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C(C)(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(2-phenylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



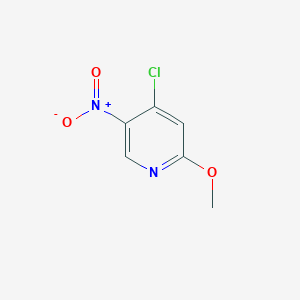
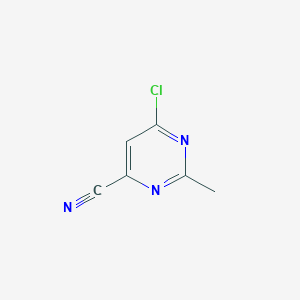


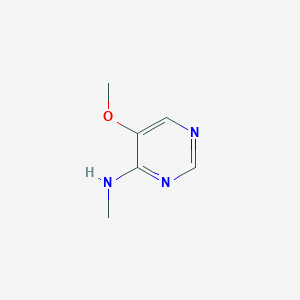


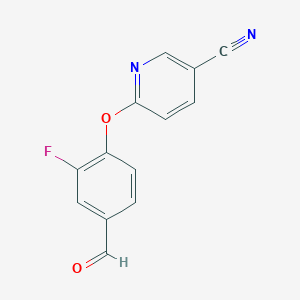

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
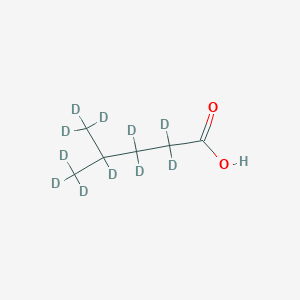
![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)
